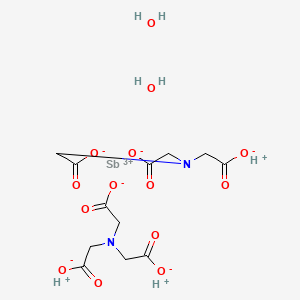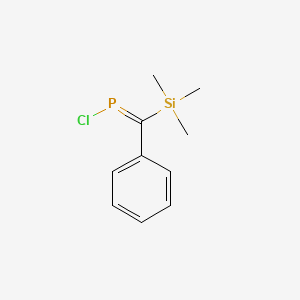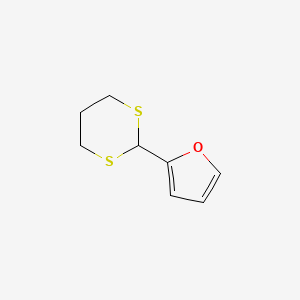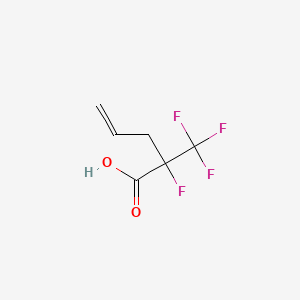
Antimony ammonia triacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony ammonia triacetic acid is a complex compound that combines antimony, ammonia, and triacetic acid. Antimony, a metalloid element, is known for its various oxidation states and its use in a wide range of applications, from flame retardants to semiconductors. Ammonia is a simple nitrogen-hydrogen compound, while triacetic acid is an organic compound with three acetic acid groups. Together, these components form a unique compound with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antimony ammonia triacetic acid typically involves the reaction of antimony salts with ammonia and triacetic acid under controlled conditions. One common method is to dissolve antimony trioxide in a solution of ammonia and triacetic acid, followed by heating to promote the reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve larger-scale reactions using similar principles. The process often includes the use of high-purity antimony sources and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through crystallization or other separation techniques to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Antimony ammonia triacetic acid undergoes various chemical reactions, including:
Oxidation: The antimony component can be oxidized to higher oxidation states, such as antimony(V).
Reduction: Reduction reactions can convert antimony(V) back to antimony(III) or lower oxidation states.
Substitution: The ammonia and triacetic acid groups can participate in substitution reactions, where other ligands replace them.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and nitric acid are commonly used to oxidize antimony.
Reducing Agents: Reducing agents like sodium borohydride can reduce antimony to lower oxidation states.
Substitution Reactions: Ligands such as chloride or sulfate can replace ammonia or triacetic acid under specific conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may produce antimony pentoxide, while reduction can yield elemental antimony.
Wissenschaftliche Forschungsanwendungen
Antimony ammonia triacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and cellular processes.
Medicine: Research into antimony-based drugs has explored the potential of this compound in treating parasitic infections and other diseases.
Industry: The compound is used in the production of flame retardants, semiconductors, and other advanced materials.
Wirkmechanismus
The mechanism of action of antimony ammonia triacetic acid involves its interaction with molecular targets and pathways in biological systems. The antimony component can interact with thiol-containing biomolecules, such as enzymes and proteins, affecting their function. The ammonia and triacetic acid groups may also play roles in modulating the compound’s activity and stability. Overall, the compound’s effects are mediated through a combination of redox reactions, ligand interactions, and molecular binding.
Vergleich Mit ähnlichen Verbindungen
Antimony Trisulfide: A common antimony compound used in flame retardants and pyrotechnics.
Antimony Trioxide: Widely used in the production of semiconductors and as a flame retardant.
Ammonium Triacetate: A related compound with similar ligand structures but without the antimony component.
Uniqueness: Antimony ammonia triacetic acid is unique due to its combination of antimony, ammonia, and triacetic acid, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
72017-60-8 |
|---|---|
Molekularformel |
C12H19N2O14Sb |
Molekulargewicht |
537.04 g/mol |
IUPAC-Name |
antimony(3+);2-[bis(carboxylatomethyl)amino]acetate;hydron;dihydrate |
InChI |
InChI=1S/2C6H9NO6.2H2O.Sb/c2*8-4(9)1-7(2-5(10)11)3-6(12)13;;;/h2*1-3H2,(H,8,9)(H,10,11)(H,12,13);2*1H2;/q;;;;+3/p-3 |
InChI-Schlüssel |
PJPDRKKJNKGKSR-UHFFFAOYSA-K |
Kanonische SMILES |
[H+].[H+].[H+].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Sb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)



![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)



